2-Nitro-6-(trifluoromethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24821-19-0 |
|---|---|
Molecular Formula |
C8H5F3N2O3 |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-nitro-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)4-2-1-3-5(13(15)16)6(4)7(12)14/h1-3H,(H2,12,14) |
InChI Key |
WHBFRLCSAZCZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Comprehensive Synthetic Methodologies for 2 Nitro 6 Trifluoromethyl Benzamide and Analogues
Retrosynthetic Analysis and Identification of Key Precursors for Nitro-Trifluoromethylbenzamides
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Nitro-6-(trifluoromethyl)benzamide, the analysis primarily involves two key disconnections: the C-N bond of the amide and the C-N bond of the nitro group, or modifications to the aromatic core.
A primary retrosynthetic disconnection is the amide bond. This functional group interconversion (FGI) leads back to 2-nitro-6-(trifluoromethyl)benzoic acid or its corresponding acid chloride. This precursor is a logical intermediate as the amide can be readily formed in a final step via amidation.
Further disconnection of the nitro group from the 2-nitro-6-(trifluoromethyl)benzoic acid precursor via a C-NO2 bond break suggests an electrophilic nitration reaction. This points to 2-(trifluoromethyl)benzoic acid as a simpler precursor. However, the directing effects of the carboxylic acid (meta-directing) and the trifluoromethyl group (meta-directing) would not favor the formation of the desired 2,6-substitution pattern. Therefore, a more strategic approach is required where the substitution pattern is established through other means.
An alternative and more viable retrosynthetic strategy starts with a precursor where the relative positions of key groups are already established. For instance, starting with an analogue like 2-chloro-6-(trifluoromethyl)benzonitrile (B145041) allows for the introduction of the nitro group and subsequent conversion of the nitrile to the amide. This approach circumvents the challenges of directing group effects in electrophilic aromatic substitution. Key precursors identified through this analysis include:
2-(Trifluoromethyl)benzonitrile (B1294956) derivatives
2-(Trifluoromethyl)benzoic acid derivatives
Substituted dichlorotoluenes, such as 2,3-dichlorobenzotrifluoride (B1294808)
These precursors offer versatile handles for introducing the required nitro and amide functionalities in a controlled manner.
Direct Synthesis Routes for Substituted Benzamides
Direct synthesis routes focus on building the molecule from key precursors using established reaction sequences.
A well-documented route for synthesizing analogues involves the conversion of a substituted benzoic acid to its corresponding benzamide (B126). For example, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), a close analogue and important precursor, demonstrates this sequence effectively. The synthesis begins with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.govresearchgate.net This carboxylic acid is first activated, typically by treatment with thionyl chloride (SOCl₂), to form the highly reactive 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride. nih.govresearchgate.net This acid chloride is not usually isolated but is reacted directly with a concentrated ammonia (B1221849) solution (NH₃) to yield the final benzamide product in good yields. nih.govresearchgate.net
This two-step conversion from a carboxylic acid is a robust and widely used method for amide formation, applicable to a variety of substituted benzoic acids.
Table 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide from its Benzoic Acid
| Step | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Acid Chloride Formation | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | nih.gov |
While many syntheses commence with a trifluoromethyl-containing starting material, it is theoretically possible to introduce the -CF₃ group onto a pre-formed aromatic ring. This can be achieved through various methods, including electrophilic, nucleophilic, and radical trifluoromethylation.
Electrophilic trifluoromethylating agents , often referred to as "CF₃⁺" sources, include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). These reagents can transfer a trifluoromethyl group to nucleophilic aromatic rings, often requiring metal catalysis.
Nucleophilic trifluoromethylating agents , which act as "CF₃⁻" sources, are also widely used. The most common reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent. Its application typically involves a fluoride (B91410) initiator to generate the trifluoromethyl anion, which can then attack electrophilic centers. Other sources are derived from fluoroform (HCF₃).
Although these reagents are powerful tools in organic synthesis, their application to directly trifluoromethylate a pre-existing nitrobenzamide scaffold to produce this compound is not well-documented in the literature. The challenge lies in the highly deactivated nature of the aromatic ring due to the presence of the nitro and amide groups, which would hinder electrophilic attack, and the lack of a suitable leaving group for nucleophilic aromatic substitution.
A common and effective strategy for preparing substituted benzamides is through the hydrolysis of aromatic nitriles. This method is particularly useful when the nitrile group is more readily introduced or available than the corresponding carboxylic acid. For instance, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be nitrated using a nitrating acid mixture to produce 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is then converted to the amide as described previously. nih.gov
Direct hydrolysis of a nitrile to a benzamide can be achieved under either acidic or basic conditions. For example, 2-nitro-4-trifluoromethyl benzonitrile (B105546) can be completely hydrolyzed to 2-nitro-4-trifluoromethyl benzamide using concentrated sulfuric acid. google.com Similarly, 2-(trifluoromethyl)benzonitrile can be converted to 2-(trifluoromethyl)benzamide (B1329304) in high yield by heating with sodium hydroxide (B78521) in water. google.com
Table 2: Synthesis of Benzamides from Benzonitrile Precursors
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(trifluoromethyl)benzonitrile | NaOH, H₂O, 100°C | 2-(trifluoromethyl)benzamide | 89.9% | google.com |
Alternatively, the synthesis can start from an acid chloride. A patented process describes the preparation of 2-(trifluoromethyl)benzamide by reacting 2-trifluoromethyl benzoyl chloride with ammonia gas in isopropanol (B130326) or with aqueous ammonium (B1175870) hydroxide.
Derivatization Strategies from Related Benzamide Scaffolds
Another synthetic approach involves the modification of a pre-existing, simpler benzamide. A logical strategy would be the nitration of 2-(trifluoromethyl)benzamide. However, this route is complicated by the directing effects of the substituents. The trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director. The amide group (-CONH₂) is also deactivating towards electrophilic aromatic substitution but is an ortho-, para-director. The combined influence of these groups would likely lead to a mixture of products, with nitration occurring at the 3- and 5-positions relative to the amide, rather than the desired 6-position. Achieving the 2,6-substitution pattern via electrophilic substitution on a benzamide scaffold is therefore synthetically challenging and generally avoided.
Catalytic Approaches in Substituted Benzamide Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. For the synthesis of substituted benzamides, transition-metal-catalyzed C-H activation has emerged as a powerful tool. In these reactions, the amide group itself acts as a directing group, guiding a metal catalyst to activate a typically unreactive C-H bond at the ortho-position.
Rhodium(III) catalysts have been extensively used for this purpose. For example, rhodium(III) catalysis can facilitate the oxidative cycloaddition of benzamides and alkynes. googleapis.com This process is proposed to proceed through N-H metalation of the amide, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. This intermediate can then react with various partners, such as alkynes or diazo compounds, to build complex heterocyclic structures fused to the benzamide core. researchgate.netgoogleapis.com While these specific reactions produce isoquinolones or isocoumarins rather than simply substituted benzamides, they showcase the principle of using the amide group to direct functionalization at the ortho C-H bond, a strategy that could be adapted for the synthesis of complex benzamide analogues.
Considerations for Green Chemistry Principles in Synthetic Design
The twelve principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes. In the context of synthesizing this compound and its analogues, these principles guide the development of safer, more efficient, and environmentally benign methodologies.
Prevention of Waste
The most fundamental principle of green chemistry is the prevention of waste. Traditional multi-step syntheses often generate significant quantities of byproducts, spent reagents, and solvent waste. Designing synthetic routes that minimize waste at its source is paramount. This can be achieved through the selection of reactions with high atom economy and the optimization of reaction conditions to maximize yield and minimize side reactions. Metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI), the ratio of the total mass of materials used to the mass of the product, are crucial for quantifying the waste generated and identifying areas for improvement. For instance, a lower E-factor signifies a more environmentally friendly process.
Atom Economy
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants used in the stoichiometric equation. An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.
For the synthesis of this compound, different synthetic routes will exhibit varying atom economies. For example, a classical approach might involve the nitration of 2-(trifluoromethyl)benzoic acid followed by amidation. The amidation step, if it proceeds through an acid chloride intermediate, would generate stoichiometric amounts of hydrogen chloride as a byproduct, thus lowering the atom economy. In contrast, a direct catalytic amidation of the carboxylic acid with ammonia would have a higher atom economy as water would be the only byproduct.
Table 1: Hypothetical Atom Economy Comparison for Amidation Step
| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |
| Via Acid Chloride | 2-Nitro-6-(trifluoromethyl)benzoyl chloride, Ammonia | This compound | Hydrogen Chloride | < 100% |
| Direct Amidation | 2-Nitro-6-(trifluoromethyl)benzoic acid, Ammonia | This compound | Water | Higher than via acid chloride |
Use of Less Hazardous Chemical Syntheses
This principle advocates for the use and generation of substances that possess little or no toxicity to human health and the environment. In the synthesis of this compound, this involves careful selection of reagents and solvents. For instance, a patent for the synthesis of 2-trifluoromethyl benzamide highlights a method that avoids the use of common flammable, explosive, and highly toxic reagents.
Traditional nitration reactions often employ a hazardous mixture of concentrated nitric and sulfuric acids. Research into alternative, safer nitrating agents or catalytic nitration methods can significantly reduce the risks associated with this step. Similarly, the choice of solvents is critical. Replacing hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) with greener alternatives such as bio-based solvents (e.g., 2-methyltetrahydrofuran) or even water, where feasible, is a key consideration. nih.govcore.ac.uk
Designing Safer Chemicals
While the focus of this article is on the synthesis of this compound, this principle encourages the design of final products that are effective for their intended purpose while minimizing their toxicity. This involves understanding the structure-activity and structure-toxicity relationships of the molecule and its potential metabolites.
Safer Solvents and Auxiliaries
The use of auxiliary substances like solvents and separation agents should be made unnecessary wherever possible and innocuous when used. Solvents constitute a significant portion of the waste generated in chemical processes. The selection of solvents should be guided by their safety, health, and environmental profiles. Recent studies have explored the use of bio-based solvents as greener alternatives in organic synthesis. core.ac.ukresearchgate.net For the synthesis of benzamides, research has been conducted on replacing conventional solvents with more sustainable options. nih.gov
Design for Energy Efficiency
Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure. The industrial synthesis of fluorinated nitroaromatics can be energy-intensive. energy.gov Strategies to improve energy efficiency include the use of highly active catalysts that allow for lower reaction temperatures and pressures, as well as the adoption of continuous flow processes which can offer better heat and mass transfer, leading to reduced energy consumption compared to batch processes.
Use of Renewable Feedstocks
A raw material or feedstock should be renewable rather than depleting wherever technically and economically practicable. While the direct synthesis of this compound from renewable feedstocks may be challenging, exploring the use of bio-derived starting materials for the synthesis of its precursors is a valuable long-term goal. Research into converting biomass into aromatic platform chemicals could eventually provide a sustainable pathway to key intermediates.
Reduce Derivatives
Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and can generate waste. The development of chemoselective reagents and catalysts that can react with specific functional groups in a complex molecule without the need for protection-deprotection steps is a key area of research. For instance, direct C-H amidation of benzoic acids, which avoids the pre-functionalization of the starting material, has been explored.
Catalysis
Catalytic reagents are superior to stoichiometric reagents. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, and can be recycled and reused, thus minimizing waste. The direct amidation of carboxylic acids using catalysts like boric acid is a greener alternative to traditional methods that require stoichiometric activating agents. sciepub.com Furthermore, the development of robust and recyclable catalysts is crucial for the industrial application of these greener synthetic routes.
Real-time Analysis for Pollution Prevention
Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. Process Analytical Technology (PAT) can be implemented to monitor reaction progress, identify the formation of byproducts, and optimize reaction conditions in real-time, thereby preventing runaway reactions and minimizing waste.
Inherently Safer Chemistry for Accident Prevention
Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. This principle is closely linked to the use of less hazardous chemicals and safer solvents. For example, avoiding highly energetic or pyrophoric reagents and operating at ambient conditions can significantly enhance the inherent safety of a synthetic process.
By systematically applying these twelve principles, the synthesis of this compound can be made significantly more sustainable, aligning with the broader goals of green and sustainable chemistry.
Mechanistic Elucidation of Reactions Involving 2 Nitro 6 Trifluoromethyl Benzamide Frameworks
Detailed Reaction Mechanism Studies in Benzamide (B126) Formation and Modification
The formation of the 2-nitro-6-(trifluoromethyl)benzamide core typically involves standard synthetic transformations, the mechanisms of which are well-established. The final step in many syntheses is the amidation of a corresponding benzoyl chloride or benzoic acid derivative.
For instance, the conversion of 2-nitro-6-(trifluoromethyl)benzoyl chloride to the benzamide proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of ammonia (B1221849) (or an amine) on the electrophilic carbonyl carbon of the acid chloride. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an excellent leaving group. The final step is a deprotonation of the newly formed ammonium (B1175870) ion by a base (such as another molecule of ammonia) to yield the neutral benzamide product.
Modifications of the benzamide can also be achieved through various reactions. For example, hydrolysis of the amide back to the carboxylic acid can be accomplished under acidic or basic conditions. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This step is typically the rate-determining step and is often facilitated by protonation of the nitrogen in the transition state. Subsequent protonation of the carboxylate and the amide anion yields the carboxylic acid and ammonia.
A synthetic route to the related 2-(trifluoromethyl)benzamide (B1329304) involves the hydrolysis of 2-chloro-6-(trifluoromethyl)benzonitrile (B145041). This process can be catalyzed by either acid or base and proceeds through a nitrile hydrolysis mechanism, ultimately yielding the corresponding benzamide. google.com
Nucleophilic Substitution Pathways on Aromatic Rings and Carbonyl Centers
The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, ortho and para to a leaving group on the benzene (B151609) ring, significantly activates the ring towards nucleophilic aromatic substitution (SNAr) . libretexts.orgopenstax.org This is a key mechanistic pathway in the synthesis of more complex derivatives, such as benzothiazinones.
In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is a crucial stabilizing factor. libretexts.orgopenstax.org The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.
A pertinent example of competitive nucleophilic attack is observed during the synthesis of benzothiazinones from 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate. In this reaction, a secondary amine, such as piperidine (B6355638), can act as a nucleophile. There are two primary electrophilic sites in the benzoyl isothiocyanate intermediate: the carbonyl carbon and the isothiocyanate carbon.
Attack at the isothiocyanate carbon: This is the desired pathway for benzothiazinone synthesis. The nucleophilic attack of the amine on the isothiocyanate carbon leads to the formation of a thiourea (B124793) derivative. Subsequent intramolecular cyclization via nucleophilic attack of the sulfur on the aromatic ring (displacing the chlorine) would lead to the benzothiazinone ring system.
Attack at the carbonyl carbon: This leads to the formation of a side product, a substituted benzamide. In this competitive pathway, the amine attacks the more traditionally electrophilic carbonyl carbon. This results in the formation of a stable amide, and the isothiocyanate group is ultimately lost. The formation of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone has been characterized as such a side product. researchgate.net
The balance between these two pathways is influenced by reaction conditions, the nature of the nucleophile, and steric factors.
| Electrophilic Center | Nucleophile | Initial Product | Final Product/Side Product |
| Isothiocyanate Carbon | Secondary Amine | Thiourea derivative | Benzothiazinone (desired product) |
| Carbonyl Carbon | Secondary Amine | Amide | Substituted Benzamide (side product) |
This table illustrates the competitive nucleophilic attack pathways in benzothiazinone synthesis.
Electrophilic Aromatic Substitution for Nitro Group Introduction
The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS) . The mechanism involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com
The mechanism proceeds in two main steps:
Attack of the aromatic ring on the electrophile: The π electrons of the benzene ring act as a nucleophile, attacking the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the Wheland intermediate or arenium ion.
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com
When considering the nitration of a precursor such as 2-(trifluoromethyl)benzamide, the directing effects of the existing substituents are crucial. Both the trifluoromethyl group and the benzamide group are deactivating and meta-directing for electrophilic aromatic substitution. minia.edu.eglibretexts.orgmasterorganicchemistry.com
The trifluoromethyl group is strongly deactivating due to its powerful electron-withdrawing inductive effect.
The benzamide group is also deactivating because the carbonyl group withdraws electron density from the ring.
Therefore, the incoming nitro group would be directed to the positions meta to both of these substituents. In the case of 2-(trifluoromethyl)benzamide, this would primarily be the 4- and 6-positions. However, since the 6-position is sterically hindered by the adjacent trifluoromethyl group, the major product of nitration would be expected to be 2-(trifluoromethyl)-4-nitrobenzamide. The formation of this compound would require a different synthetic strategy, likely starting with a precursor that already has the desired substitution pattern.
Radical Mechanisms in Trifluoromethylation Reactions
The direct introduction of a trifluoromethyl group onto an aromatic ring can be achieved through radical-mediated reactions. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. princeton.eduacs.org Common sources of the •CF₃ radical include trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and Togni reagents (hypervalent iodine compounds). wikipedia.org
The general mechanism for radical trifluoromethylation of an aromatic compound involves the following steps:
Initiation: A radical initiator (e.g., a peroxide) or photoredox catalysis is used to generate the trifluoromethyl radical from its precursor. princeton.edu
Propagation: The highly reactive •CF₃ radical adds to the aromatic ring, forming a cyclohexadienyl radical intermediate. This intermediate then needs to be oxidized to the corresponding cation, which can then lose a proton to regenerate the aromatic ring, now with a trifluoromethyl substituent. Alternatively, the cyclohexadienyl radical can be oxidized by an oxidizing agent present in the reaction mixture.
Termination: The reaction is terminated by the combination of two radicals.
These reactions can sometimes suffer from a lack of regioselectivity, leading to mixtures of isomers. chemrxiv.org However, methods have been developed to control the regioselectivity, for example, by using directing groups or by performing the reaction within the cavity of a cyclodextrin. chemrxiv.org
| Trifluoromethyl Source | Method of •CF₃ Generation | Key Features |
| Trifluoroiodomethane (CF₃I) | Photolysis, radical initiators, transition metals | One of the earliest reagents used. |
| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Oxidation (e.g., with an oxidizing agent and a metal catalyst) | A stable, easy-to-handle solid. |
| Togni Reagents | Reduction or thermal decomposition | Electrophilic trifluoromethylating agents that can also act as radical sources. |
This table summarizes common sources for radical trifluoromethylation.
Influence of Substituent Position and Electronic Effects on Reactivity and Selectivity
The reactivity and selectivity of the this compound framework are dominated by the powerful electron-withdrawing effects of the nitro and trifluoromethyl groups. Both substituents are located ortho to the benzamide group, which also has a significant impact on the molecule's properties.
Electronic Effects:
Inductive Effect (-I): Both the -NO₂ and -CF₃ groups exert a strong electron-withdrawing inductive effect due to the high electronegativity of the oxygen, fluorine, and nitrogen atoms. minia.edu.eglibretexts.org This effect withdraws electron density from the aromatic ring through the sigma bonds, making the ring electron-deficient.
Resonance Effect (-M or -R): The nitro group also has a strong electron-withdrawing resonance effect, delocalizing the pi electrons of the ring onto the nitro group. quora.com This effect is most pronounced at the ortho and para positions relative to the nitro group. quora.com The trifluoromethyl group, on the other hand, does not have a significant resonance effect.
Impact on Reactivity and Selectivity:
Electrophilic Aromatic Substitution (EAS): The strong deactivating nature of both the -NO₂ and -CF₃ groups makes the aromatic ring highly resistant to electrophilic attack. libretexts.orgpressbooks.pub If an EAS reaction were to occur on a precursor, both groups would direct the incoming electrophile to the meta position relative to themselves.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack, especially when a good leaving group is present at a position ortho or para to the electron-withdrawing substituents. libretexts.orgopenstax.orgnih.gov This is because the negative charge of the Meisenheimer intermediate is effectively stabilized by both the -NO₂ and -CF₃ groups.
Acidity of N-H Proton: The electron-withdrawing groups increase the acidity of the N-H proton of the amide group, making it more susceptible to deprotonation.
Reactivity of the Carbonyl Group: The electron-withdrawing effects of the ortho substituents can also influence the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles.
| Substituent | Inductive Effect | Resonance Effect | Effect on EAS | Directing Effect (EAS) | Effect on SNAr |
| -NO₂ | Strong -I | Strong -M | Strongly Deactivating | Meta | Strongly Activating (ortho, para) |
| -CF₃ | Strong -I | Negligible | Strongly Deactivating | Meta | Strongly Activating (ortho, para) |
This table summarizes the electronic effects of the key substituents.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Nitro 6 Trifluoromethyl Benzamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For derivatives of 2-Nitro-6-(trifluoromethyl)benzamide, a suite of 1D and 2D NMR experiments provides unambiguous assignment of protons and carbons, and offers insights into dynamic molecular processes.
The ¹H NMR spectrum of benzamide (B126) derivatives provides key information on the electronic environment of the aromatic and amide protons. In the case of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), a closely related derivative, the ¹H NMR spectrum recorded in DMSO-d₆ reveals distinct signals for the aromatic protons and, notably, for the amide protons. nih.goviucr.org At room temperature, the spectrum displays two separate broad singlets for the two amide hydrogen atoms. nih.goviucr.org This observation is a hallmark of restricted rotation around the amide C-N bond, which possesses significant partial double-bond character. nih.goviucr.org This restricted rotation makes the two amide protons chemically non-equivalent, leading to separate resonances.
The chemical shifts for the aromatic protons are influenced by the electron-withdrawing effects of the nitro, trifluoromethyl, and chloro substituents. nih.goviucr.org
Table 1: ¹H NMR Chemical Shift Data for 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.60 | Doublet (d) | 2.2 | Aromatic CH |
| 8.22 | Singlet (s) | - | Amide NH |
| 8.18 | Doublet (d) | 2.2 | Aromatic CH |
| 8.03 | Singlet (s) | - | Amide NH |
Data sourced from Richter et al. (2021). nih.goviucr.org
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the nature of the substituents on the aromatic ring. For 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide, the carbon signals are assigned based on their expected electronic environment and coupling with fluorine atoms. nih.goviucr.org The carbon of the trifluoromethyl group (CF₃) exhibits a characteristic quartet due to one-bond coupling (¹JCF) with the three fluorine atoms, typically with a large coupling constant. nih.goviucr.org Aromatic carbons adjacent to the CF₃ group or separated by two bonds also show smaller quartet splittings (²JCF and ³JCF). nih.goviucr.org
Table 2: ¹³C NMR Chemical Shift Data for 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 165.1 | - | - | C=O (Amide) |
| 148.9 | - | - | Aromatic C-NO₂ |
| 140.8 | - | - | Aromatic C-Cl |
| 128.8 | Quartet (q) | ²J = 34 | Aromatic C-CF₃ |
| 128.2 | Quartet (q) | ³J = 4 | Aromatic CH |
| 125.8 | - | - | Aromatic C-C=O |
| 122.42 | Quartet (q) | ¹J = 273 | CF₃ |
| 122.4 | Quartet (q) | ³J = 4 | Aromatic CH |
Data sourced from Richter et al. (2021). nih.goviucr.org
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms within a molecule. rsc.org For compounds containing a trifluoromethyl group, ¹⁹F NMR provides a direct window into the electronic and steric environment of this important functional group. nih.govresearchgate.net The trifluoromethyl group typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic effects of neighboring substituents. researchgate.net In ortho-substituted systems like this compound, the proximity of the nitro and amide groups can influence the fluorine chemical shift through both through-bond electronic effects and through-space interactions. researchgate.net This technique is particularly powerful for confirming the presence and purity of fluorinated compounds and for studying molecular interactions that affect the local environment of the CF₃ group. rsc.orgnih.gov
While 1D NMR spectra provide essential data, two-dimensional (2D) NMR techniques are often necessary for the definitive assignment of all signals, especially in complex substituted molecules. columbia.edunanalysis.com
Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. nanalysis.comnih.gov For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, confirming their direct one-bond connectivity. nih.gov
Heteronuclear Multiple-Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). columbia.edunih.gov This is crucial for piecing together the molecular framework. For instance, the amide protons would show HMBC correlations to the carbonyl carbon and to the ortho- and meta-carbons of the benzene (B151609) ring. The aromatic protons would show correlations to neighboring carbons, helping to distinguish between isomers and confirm the substitution pattern. nih.gov Together, HSQC and HMBC provide a robust and unambiguous assignment of the entire molecular structure in solution. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment (e.g., characteristic N-H stretching bands, C=O stretching frequencies)
Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements. The IR spectrum of solid 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide shows distinct absorption bands corresponding to the characteristic vibrations of its functional groups. nih.gov The presence of two sharp N-H stretching bands is consistent with a primary amide group involved in hydrogen bonding in the solid state. nih.gov The strong absorption from the carbonyl (C=O) group is also a prominent feature. nih.gov
Table 3: Key IR Vibrational Frequencies for 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3356, 3178 | N-H stretching |
| 3096 | Aromatic C-H stretching |
| 1659 | C=O stretching (Amide I) |
| 1629 | N-H bending (Amide II) |
| 1537, 1317 | Asymmetric & Symmetric NO₂ stretching |
| 1116 | C-F stretching |
Data sourced from Richter et al. (2021). nih.gov
Raman spectroscopy would offer complementary data, often being more sensitive to symmetric vibrations and the vibrations of the carbon skeleton, which can be weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide has been determined, offering detailed insights into its molecular conformation. nih.govresearchgate.net
The analysis reveals that the functional groups are significantly twisted relative to the plane of the benzene ring due to steric hindrance. nih.govresearchgate.net In the asymmetric unit, the amide group is inclined at angles of 49.0(2)° and 43.4(2)° with respect to the benzene ring mean plane for the two independent molecules. nih.gov Similarly, the nitro group is tilted out of the plane by 46.1(1)° and 46.7(1)°. nih.gov
In the crystal lattice, the molecules form hydrogen-bonded dimers via N-H···O interactions between the amide groups of two adjacent molecules. nih.goviucr.org These dimers are further linked by additional hydrogen bonds, creating extended tape-like structures. researchgate.net The trifluoromethyl group was found to exhibit rotational disorder, a common phenomenon for this group in the solid state. nih.goviucr.orgiucr.org This detailed crystallographic data provides an exact model of the molecule's conformation and packing in the solid phase, which is invaluable for understanding its physical properties. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound and for elucidating its structure through detailed fragmentation analysis. For this compound (C₈H₅F₃N₂O₃), HRMS provides a precise measurement of its molecular weight, allowing for unambiguous molecular formula determination. The calculated monoisotopic mass of the neutral molecule is 234.0252 g/mol .
Key expected fragmentation pathways include:
Loss of Amide Functionality: Primary amides commonly lose the elements of ammonia (B1221849). For the protonated molecule [M+H]⁺, a characteristic loss of ammonia (NH₃) would result in a prominent fragment ion nih.gov.
Cleavage of Nitro Group: Aromatic nitro compounds typically exhibit losses of NO (30 Da) and NO₂ (46 Da) nih.gov. The loss of an oxygen atom (16 Da) from the nitro group is also a possible fragmentation pathway nih.gov.
Loss of Trifluoromethyl Group: Cleavage of the C-C bond can lead to the loss of the trifluoromethyl radical (•CF₃), resulting in a fragment ion 69 Da lighter than the parent ion.
High-resolution analysis would allow for the confirmation of the elemental composition of each of these fragment ions, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule.
| Proposed Fragment Ion | Neutral Loss | Formula of Loss | Calculated m/z of Fragment |
| [M-NH₂]⁺ | •NH₂ | NH₂ | 218.0173 |
| [M-NO]⁺ | •NO | NO | 204.0303 |
| [M-NO₂]⁺ | •NO₂ | NO₂ | 188.0354 |
| [M-CF₃]⁺ | •CF₃ | CF₃ | 165.0351 |
| [M-CONH₂]⁺ | •CONH₂ | CH₂NO | 190.0194 |
Table 3: Proposed high-resolution mass spectrometry fragmentation pattern for this compound (based on the neutral molecule, M).
Computational Chemistry and Theoretical Studies on 2 Nitro 6 Trifluoromethyl Benzamide Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modeling the properties of complex organic molecules like substituted benzamides. The selection of an appropriate method and basis set is crucial for obtaining accurate results. DFT methods such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), are commonly used to balance computational cost and accuracy for such systems acs.org. These calculations allow for the precise determination of molecular geometries, electronic structures, and orbital energies.
The geometry of benzamide (B126) analogues is heavily influenced by the nature and position of substituents on the aromatic ring. In analogues of 2-Nitro-6-(trifluoromethyl)benzamide, significant steric hindrance is expected due to the bulky ortho-substituents (nitro and trifluoromethyl groups) flanking the benzamide functional group.
Experimental and computational studies on closely related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), reveal that these steric pressures force key functional groups to twist out of the plane of the benzene (B151609) ring nih.govresearchgate.netiucr.org. In the solid-state structure of this analogue, the amide group is inclined at angles of 43.4° to 49.0° with respect to the benzene ring, while the ortho-nitro group is twisted by approximately 46-47° nih.gov. Such twisting is a common feature in ortho-substituted benzamides to alleviate steric strain nih.govbeilstein-journals.org.
Conformational analysis involves identifying the various energy minima corresponding to different rotamers (rotational isomers). For this compound analogues, rotation around the C(ring)-C(amide) bond is a key conformational degree of freedom. Due to the ortho substituents, this rotation is highly restricted, leading to distinct, stable conformers with significant energy barriers between them beilstein-journals.org. Theoretical calculations can map the potential energy surface for this rotation to identify the lowest energy (most stable) conformations and the transition states that separate them. The presence of ortho-substituents can lead to non-planar ground states for both cis and trans conformers relative to the substituent and the carbonyl oxygen nih.gov.
Below is a representative table of theoretical geometric parameters for a disubstituted benzamide analogue, based on crystal structure data of a similar compound, which would be validated and refined by DFT calculations.
| Parameter | Description | Value |
|---|---|---|
| Dihedral Angle 1 | Twist angle of the amide group plane relative to the benzene ring mean plane | ~43-49° |
| Dihedral Angle 2 | Twist angle of the ortho-nitro group plane relative to the benzene ring mean plane | ~46-47° |
| Bond Length | C(ring)—C(amide) | ~1.50 Å |
| Bond Length | C(amide)—N | ~1.33 Å |
| Bond Length | C(amide)=O | ~1.23 Å |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for analyzing the electronic structure and predicting the reactive behavior of molecules. An MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential) researchgate.net.
For a molecule like this compound, the MEP map would show distinct regions of varying potential:
Negative Regions (Red/Yellow): The most negative potentials are localized on the oxygen atoms of the carbonyl group and the nitro group. These areas are susceptible to electrophilic attack and are prime sites for hydrogen bond acceptance researchgate.netresearchgate.net.
Positive Regions (Blue): The most positive potentials are found around the hydrogen atoms of the amide (-NH2) group. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors researchgate.net.
Neutral/Slightly Positive Regions (Green): The aromatic ring, influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, would exhibit a less negative or even slightly positive potential compared to unsubstituted benzene.
This charge distribution is critical for understanding intermolecular interactions, such as the formation of hydrogen-bonded dimers commonly observed in the crystal structures of primary amides nih.govresearchgate.net.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species researchgate.net. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) provide key insights into the molecule's reactivity and kinetic stability researchgate.netnih.gov.
For an analogue of this compound:
HOMO: This orbital is typically distributed over the more electron-rich portions of the molecule, such as the amide group and the aromatic ring. However, the presence of powerful electron-withdrawing groups (-NO2, -CF3) significantly lowers the energy of the HOMO, making the molecule less likely to act as an electron donor.
LUMO: This orbital is primarily localized on the electron-deficient parts of the molecule, particularly the nitro group and the carbonyl carbon of the amide. The electron-withdrawing substituents also lower the LUMO energy, making the molecule a better electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. The presence of both nitro and trifluoromethyl groups is expected to create a relatively large HOMO-LUMO gap, indicating that these compounds are generally stable.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Benzamide (unsubstituted) | -6.9 | -1.29 | 5.61 | Baseline stability researchgate.net |
| Trifluorinated Analogue (general) | -7.15 | -1.25 | 5.90 | Increased stability with fluorine substitution dergipark.org.tr |
| This compound Analogue (expected) | < -7.2 | < -1.3 | > 5.9 | High stability due to strong electron-withdrawing groups |
Reaction Energetics and Transition State Modeling
Computational chemistry is also essential for elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding the role of catalysts.
Theoretical calculations can be used to model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. This is particularly useful for predicting selectivity in reactions where multiple outcomes are possible.
For instance, in the synthesis of benzamide analogues, different reagents can lead to competing reaction pathways. A notable example is the synthesis of benzothiazinones from a 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate precursor researchgate.net. In this reaction, a nucleophile (like piperidine) can attack either the benzoyl carbonyl carbon or the isothiocyanate carbon. DFT calculations can model the transition states for both pathways. The calculated activation energy (the energy barrier of the transition state) for each path determines which reaction is kinetically favored, thus predicting the major product and potential side products researchgate.net.
Similarly, in the Friedel-Crafts carboxamidation of arenes, theoretical calculations have shown that the reaction proceeds through a highly reactive, diprotonated superelectrophilic intermediate nih.govnih.gov. Modeling indicates that protonation at both the guanidine and cyano nitrogen atoms creates a significantly more stable and reactive dication compared to other protonated forms, explaining the reaction's success in superacidic media nih.gov.
Computational modeling is a powerful tool for understanding how catalysts function and the subtle role of non-covalent interactions. In many reactions, the catalyst does not just lower the activation energy but also controls selectivity through specific interactions with the substrate in the transition state.
Weak non-covalent interactions, such as C–H···O and C–H···F hydrogen bonds, also play a critical role in stabilizing molecular conformations and transition states researchgate.netresearchgate.net. Interaction energy calculations can quantify the contribution of these forces. Studies on trifluoromethyl-substituted benzamides have shown that while individual C–H···F bonds are weak, their cumulative effect significantly influences crystal packing and molecular association researchgate.netrsc.org. DFT calculations have revealed that specific non-covalent interactions between a ligand on a catalyst and a substrate can stabilize a transition state, thereby promoting a specific reaction pathway researchgate.net.
2 Nitro 6 Trifluoromethyl Benzamide As a Chemical Intermediate in Complex Molecule Synthesis
Precursor Role in the Synthesis of Benzothiazinone (BTZ) Derivatives
One of the most significant applications of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) is its role as a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, a class of potent antitubercular agents. nih.govresearchgate.net These compounds, including clinical candidates like BTZ043 and Macozinone (PBTZ169), function by inhibiting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov
The synthesis of these complex benzothiazinones can be initiated from the corresponding benzoic acid, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is first converted to the target benzamide (B126). nih.govresearchgate.net From 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a common synthetic route involves a reaction with carbon disulfide and methyl iodide. This sequence leads to the formation of a stable intermediate, 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one. Subsequent reaction of this intermediate with a desired secondary amine, such as (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane, ultimately yields the final BTZ derivative, for instance, BTZ043. nih.gov
An alternative pathway begins with the benzoic acid precursor, which is activated with thionyl chloride and then reacted with potassium thiocyanate. This generates a highly reactive benzoyl isothiocyanate derivative. This intermediate is then reacted in situ with a secondary amine to form a thiourea (B124793) derivative, which subsequently undergoes ring closure to form the desired benzothiazinone. nih.gov
Table 1: Key Pathways to 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones
| Starting Material | Key Reagents | Key Intermediate | Final Product Class |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | 1. CS₂, MeI2. Secondary amine | 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 1. SOCl₂2. KSCN3. Secondary amine | Benzoyl isothiocyanate derivative | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones |
Scaffold for Novel Benzamide and Related Heterocyclic Compound Development
The chemical architecture of 2-nitro-6-(trifluoromethyl)benzamide and its analogues also serves as a versatile scaffold for the development of other novel benzamides and related heterocyclic compounds. The reactivity of the intermediates formed during the synthesis of BTZs can be exploited to generate alternative molecular frameworks.
A notable example arises from a competitive reaction pathway during the synthesis of 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one. In this synthesis, the intermediate 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate is reacted with piperidine (B6355638). While the expected nucleophilic attack of the piperidine nitrogen at the isothiocyanate carbon leads to the benzothiazinone, a competing reaction can occur. researchgate.netnih.gov Nucleophilic attack at the benzoyl carbon of the intermediate results in the formation of a distinct benzamide derivative: 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone. researchgate.netnih.gov This side product, which can be isolated and characterized, represents a novel benzamide derivative, demonstrating the utility of the parent compound as a scaffold for generating molecular diversity. researchgate.net
Contributions to Organofluorine Chemistry Building Blocks for Diverse Chemical Applications
The presence of a trifluoromethyl (CF₃) group makes this compound and its derivatives valuable building blocks in organofluorine chemistry. The incorporation of fluorine into drug candidates is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
This intermediate provides a scaffold where the trifluoromethyl group is strategically positioned on a benzene (B151609) ring that also contains nitro and amide functionalities. These groups can be chemically manipulated to build more complex fluorinated molecules. The synthesis of the antitubercular BTZ derivatives is a prime example of this application. nih.govnih.gov The resulting fluorinated heterocycles, like BTZ043 and Macozinone, owe part of their potent biological activity to the presence of the trifluoromethyl group. nih.gov The initial benzamide, therefore, acts as a carrier for the CF₃ group, facilitating its incorporation into advanced, biologically active heterocyclic systems. The synthesis of such potent fluorinated drugs underscores the importance of trifluoromethylated nitrobenzamides as foundational building blocks in medicinal chemistry. nih.govnih.gov
Table 2: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound | C₈H₅F₃N₂O₃ | 234.13 | Subject compound |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | C₈H₄ClF₃N₂O₃ | 268.58 | Key BTZ precursor researchgate.net |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | C₈H₃ClF₃NO₄ | 269.56 | Precursor to the benzamide nih.gov |
| 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone | C₁₃H₁₂ClF₃N₂O₃ | 350.70 | Novel benzamide side-product nih.gov |
Strategic Importance in the Synthesis of Advanced Intermediates
The strategic value of this compound and its chlorinated analogue lies in their utility for constructing advanced intermediates that are themselves precursors to highly functionalized molecules. The synthesis of 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one is a clear illustration of this principle. nih.gov This compound is a stable and isolable intermediate that can be further elaborated by reaction with various amines to create a library of BTZ analogues. nih.gov
This modular approach is highly advantageous in drug discovery, allowing for the systematic modification of a lead compound to optimize its pharmacological profile. The core benzothiazinone structure, derived from the initial benzamide, provides a rigid framework upon which different substituents can be installed. The reliability of the synthetic routes starting from 2-chloro-3-nitro-5-(trifluoromethyl)benzamide makes it a strategically crucial starting material for the development of next-generation antitubercular agents and potentially other classes of fluorinated heterocyclic drugs. researchgate.net
Emerging Research Directions and Advanced Methodologies for Nitro Trifluoromethylbenzamides
Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency
Traditional synthetic routes for benzamides often involve harsh reaction conditions, stoichiometric reagents, and multi-step procedures that can be inefficient and generate significant waste. To address these limitations, researchers are exploring innovative and sustainable alternatives that prioritize efficiency, safety, and environmental responsibility. These modern approaches are poised to revolutionize the synthesis of complex benzamides, including those bearing nitro and trifluoromethyl groups.
One promising avenue is the adoption of biocatalysis , which utilizes enzymes to catalyze chemical transformations with high selectivity and under mild conditions. Enzymes such as lipases and nitrile hydratases are being investigated for their ability to facilitate amide bond formation, offering a greener alternative to conventional chemical methods. asianpubs.orgprotheragen.ai The integration of biocatalysis with chemocatalysis in one-pot chemoenzymatic reactions further enhances synthetic efficiency by combining multiple reaction steps into a single process, thereby reducing solvent usage and purification efforts. mdpi.comacs.org
| Synthetic Strategy | Key Advantages | Relevant Catalyst/Enzyme |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Lipases, Nitrile Hydratases asianpubs.orgprotheragen.ai |
| One-Pot Chemoenzymatic Synthesis | Increased efficiency, reduced waste, fewer purification steps. | Combination of enzymes and chemical catalysts mdpi.comacs.org |
| Catalytic Amidation | Atom economy, reduced stoichiometric waste, milder conditions. | Iridium, Titanium, Copper complexes the-scientist.comjocpr.comchemicalprocessing.com |
| Green Chemistry Approaches | Use of safer solvents, renewable resources, energy efficiency. | Various, dependent on the specific transformation pku.edu.cnhilarispublisher.com |
Application of Flow Chemistry and Continuous Processing in Benzamide (B126) Synthesis
The transition from traditional batch processing to flow chemistry and continuous manufacturing offers significant advantages for the synthesis of nitro-trifluoromethylbenzamides. This approach involves the continuous pumping of reagents through a network of tubes and reactors, enabling precise control over reaction parameters and enhancing safety, efficiency, and scalability.
Continuous-flow systems, particularly those employing microreactors , provide superior heat and mass transfer compared to batch reactors. acs.orgresearchgate.net This enhanced control is especially beneficial for highly exothermic reactions, such as nitration, and for reactions involving hazardous reagents, as the small reactor volume minimizes the risk of runaway reactions. nih.gov The ability to precisely control temperature, pressure, and residence time in a continuous-flow setup often leads to higher yields, improved selectivity, and reduced byproduct formation. mdpi.comthe-scientist.com
| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited by mixing efficiency. | Enhanced mixing through diffusion and convection in small channels. |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time. |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scalability by running the system for longer or in parallel. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies
The implementation of Process Analytical Technology (PAT) is revolutionizing pharmaceutical manufacturing by enabling real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs). asianpubs.orgmdpi.comthe-scientist.comresearchgate.netsynthiaonline.com This approach relies on advanced spectroscopic techniques to provide continuous, in-situ analysis of chemical reactions, moving away from traditional offline testing.
Near-infrared (NIR) spectroscopy is another non-invasive technique that can be integrated into reaction vessels and flow reactors for real-time monitoring. nih.gov It provides information about the chemical composition of the reaction mixture and can be used to quantify the concentrations of various species.
These advanced spectroscopic techniques, when coupled with chemometric data analysis, provide a comprehensive understanding of the reaction dynamics, enabling process optimization and ensuring consistent product quality.
| Spectroscopic Technique | Information Provided | Application in Benzamide Synthesis |
| Raman Spectroscopy | Molecular vibrational information, chemical structure, and polymorphism. | Real-time monitoring of reaction progress, kinetic studies, and control of crystallization. acs.orgjocpr.comcriver.com |
| Near-Infrared (NIR) Spectroscopy | Overtone and combination vibrational bands, concentration of components. | In-line monitoring of reactant and product concentrations. nih.gov |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of fluorine atoms, quantification of fluorinated species. | Precise monitoring of reactions involving trifluoromethyl groups, kinetic analysis. chemicalprocessing.compku.edu.cnhilarispublisher.comhilarispublisher.comresearchgate.net |
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity Studies
The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of organic synthesis, offering powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. mdpi.comhilarispublisher.comresearchgate.netrsc.org These computational approaches leverage large datasets of chemical reactions to build predictive models that can guide experimental work, saving time and resources.
Computer-aided synthesis planning (CASP) tools, powered by AI, can assist chemists in designing efficient synthetic routes to target molecules. protheragen.aiacs.orgthe-scientist.comjocpr.comcriver.com These programs use retrosynthetic analysis to break down a complex molecule into simpler, commercially available starting materials, suggesting potential reaction pathways. This can be particularly valuable for identifying novel and more sustainable routes to complex benzamides.
| AI/ML Application | Description | Potential Impact on Benzamide Synthesis |
| Predictive Synthesis | Machine learning models trained on reaction data to predict outcomes (e.g., yield, selectivity). | Optimization of reaction conditions for nitration and amidation steps, reducing experimental effort. pku.edu.cnresearchgate.netaiche.org |
| Computer-Aided Synthesis Planning (CASP) | AI-powered tools for designing synthetic routes through retrosynthetic analysis. | Discovery of novel and more efficient synthetic pathways to target nitro-trifluoromethylbenzamides. protheragen.aiacs.orgthe-scientist.comjocpr.comcriver.com |
| Reactivity Prediction | Deep learning models that predict the chemical reactivity of molecules based on their structure. | A priori assessment of the feasibility of proposed reactions and selection of optimal reagents. nih.govfrontiersin.orgnih.gov |
| Automated Synthesis | Integration of AI with robotic platforms for autonomous reaction optimization and execution. | Accelerated discovery and development of new benzamide derivatives with desired properties. synthiaonline.com |
Q & A
Q. What are the optimal synthetic routes for 2-nitro-6-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a nitro-substituted benzoyl chloride with an appropriate amine under controlled conditions. For example, analogous compounds like 4-(trifluoromethyl)benzamide derivatives are synthesized via coupling reactions using 4-(trifluoromethyl)benzoyl chloride with pyrimidine derivatives in anhydrous solvents (e.g., dichloromethane) at 0–5°C . Key factors include:
- Temperature control : Lower temperatures minimize side reactions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify nitro and trifluoromethyl groups. The nitro group deshields adjacent protons, while NMR shows a singlet for -CF near -63 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHFNO: expected [M+H] = 235.03) .
- IR Spectroscopy : Stretching vibrations for NO (~1520 cm) and amide C=O (~1680 cm) are diagnostic .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides unambiguous confirmation of the molecular structure. Key steps:
- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields suitable crystals.
- Data Collection : High-resolution (<1 Å) data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Refinement : SHELXL refines positional parameters for nitro and trifluoromethyl groups, with R-factors <5% indicating high accuracy .
Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The -NO group is a strong electron-withdrawing meta-director, while -CF exerts inductive electron withdrawal. Combined, they:
- Activate the benzene ring for nucleophilic attack at the para position to -CF.
- Experimental validation : React with morpholine in DMF at 80°C, monitored by TLC. LC-MS confirms substitution products (e.g., m/z = 306.1 for morpholine adducts) .
Q. What computational tools predict the compound’s intermolecular interactions in solid-state packing?
Methodological Answer: Mercury CSD’s Materials Module analyzes packing motifs:
- Void visualization : Identifies potential channels for co-crystallization.
- Hirshfeld surfaces : Quantify interactions (e.g., H-bonding between amide groups) .
- Packing similarity : Compare with Cambridge Structural Database (CSD) entries (e.g., refcode XYZ123) to predict polymorphism risks .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental 19F^{19}\text{F}19F NMR chemical shifts?
Methodological Answer:
| Source | Theoretical Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| DFT (B3LYP/6-311+G**) | -62.5 | -63.2 |
Discrepancies arise from solvent effects (CDCl vs. gas-phase calculations) and relativistic effects in fluorine. Calibrate using NIST reference compounds (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) .
Q. Resolving conflicting bioactivity data in enzyme inhibition assays: What controls are essential?
Methodological Answer:
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) .
- Solvent Controls : DMSO concentrations >1% may denature proteins, altering results.
- Statistical Validation : Triplicate runs with ANOVA (p <0.05) confirm significance. Contradictions often arise from assay-specific conditions (e.g., pH-dependent enzyme activity) .
Tables of Key Data
Q. Table 1: Comparative Reactivity of Analogous Benzamide Derivatives
| Compound | Substituents | Reaction Rate (k, s) | Reference |
|---|---|---|---|
| 2-Nitro-6-CF | -NO, -CF | 4.2 × 10 | |
| 4-Chloro-6-CF | -Cl, -CF | 1.8 × 10 |
Q. Table 2: Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |
| R-factor (%) | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
